molecular formula C31H25Cl2N3O6S B11940955 Ethyl 2-(((2-((2-((2,4-dichlorobenzoyl)oxy)-1-naphthyl)methylene)hydrazino)(oxo)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 881452-78-4

Ethyl 2-(((2-((2-((2,4-dichlorobenzoyl)oxy)-1-naphthyl)methylene)hydrazino)(oxo)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11940955
CAS No.: 881452-78-4
M. Wt: 638.5 g/mol
InChI Key: AFFIFOOVYGHKCC-AABVJFSESA-N
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Description

Ethyl 2-(((2-((2-((2,4-dichlorobenzoyl)oxy)-1-naphthyl)methylene)hydrazino)(oxo)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((2-((2-((2,4-dichlorobenzoyl)oxy)-1-naphthyl)methylene)hydrazino)(oxo)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((2-((2-((2,4-dichlorobenzoyl)oxy)-1-naphthyl)methylene)hydrazino)(oxo)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with simplified structures.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Ethyl 2-(((2-((2-((2,4-dichlorobenzoyl)oxy)-1-naphthyl)methylene)hydrazino)(oxo)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(((2-((2-((2,4-dichlorobenzoyl)oxy)-1-naphthyl)methylene)hydrazino)(oxo)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves interaction with specific molecular targets and pathways:

Properties

CAS No.

881452-78-4

Molecular Formula

C31H25Cl2N3O6S

Molecular Weight

638.5 g/mol

IUPAC Name

ethyl 2-[[2-[(2E)-2-[[2-(2,4-dichlorobenzoyl)oxynaphthalen-1-yl]methylidene]hydrazinyl]-2-oxoacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C31H25Cl2N3O6S/c1-2-41-31(40)26-21-9-5-6-10-25(21)43-29(26)35-27(37)28(38)36-34-16-22-19-8-4-3-7-17(19)11-14-24(22)42-30(39)20-13-12-18(32)15-23(20)33/h3-4,7-8,11-16H,2,5-6,9-10H2,1H3,(H,35,37)(H,36,38)/b34-16+

InChI Key

AFFIFOOVYGHKCC-AABVJFSESA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)OC(=O)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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